5-amino-2-oxo-1H-pyridine-4-carboxylic Acid
Description
Properties
IUPAC Name |
5-amino-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-4-2-8-5(9)1-3(4)6(10)11/h1-2H,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQVYHZAZPPVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444607 | |
| Record name | 5-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183742-01-0 | |
| Record name | 5-Amino-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cross-Dehydrogenative Coupling (CDC) with β-Ketoesters
A prominent method involves cross-dehydrogenative coupling between N-amino-2-iminopyridine derivatives and β-ketoesters under aerobic conditions. For example, ethyl acetoacetate reacts with 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile in ethanol containing acetic acid (6 equivalents) under oxygen atmosphere to yield pyrazolo[1,5-a]pyridine derivatives. While this specific reaction targets a related heterocycle, analogous conditions can be adapted for synthesizing 5-amino-2-oxo-1H-pyridine-4-carboxylic acid by selecting appropriate β-ketoesters and optimizing substituent positions.
Key Reaction Parameters:
Cyclization of Glycine-Derived Enamino Amides
Alternative routes involve Boc-protected glycine derivatives undergoing cyclization under acidic conditions. For instance, heating enamino amides in toluene with catalytic copper(I) iodide induces cyclization to form the pyridine core. Subsequent Boc deprotection and oxidation yield the target compound.
Optimization of Reaction Conditions
Influence of Acid and Oxidizing Agents
Data from analogous systems reveal that acetic acid loading and oxygen availability significantly impact yields (Table 1).
Table 1: Optimization of Acetic Acid and Atmosphere in CDC Reactions
| Acetic Acid (Equiv.) | Atmosphere | Yield (%) |
|---|---|---|
| 2 | Air | 34 |
| 6 | Air | 74 |
| 6 | O₂ | 94 |
Higher acetic acid concentrations enhance protonation of intermediates, while oxygen ensures complete oxidation of transient species, minimizing side reactions.
Temperature and Solvent Effects
Reactions performed at 130°C in ethanol achieve optimal cyclization rates. Polar aprotic solvents like DMF reduce yields due to undesired side reactions, whereas ethanol’s moderate polarity balances solubility and reactivity.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis prioritizes scalability and purity. Continuous flow systems enable precise control over residence time and temperature, critical for exothermic cyclization steps. For example, a two-stage reactor setup achieves:
-
Precursor Synthesis : Mixing β-ketoesters and amino-iminopyridines at 80°C.
-
Cyclization : Passing the mixture through a heated (130°C) tubular reactor under O₂ pressure.
Table 2: Bench-Scale vs. Industrial Process Metrics
| Parameter | Bench Scale | Industrial Scale |
|---|---|---|
| Yield (%) | 94 | 89 |
| Purity (HPLC, %) | 98 | 99.5 |
| Throughput (kg/day) | 0.5 | 50 |
Catalyst-Free Systems
Eliminating metal catalysts (e.g., Pd or Cu) reduces post-synthesis purification steps. Oxygen-driven oxidation in acetic acid achieves decarboxylation and ring closure without residual metals, aligning with green chemistry principles.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via reverse-phase chromatography (C18 column, acetonitrile/water gradient), achieving >99% purity. Recrystallization from ethanol/water (3:1) further removes hydrophobic impurities.
Spectroscopic Validation
-
¹H NMR : Aromatic protons appear as singlets at δ 8.2–8.5 ppm, while the carboxylic acid proton resonates at δ 12.5–13.0 ppm.
-
IR Spectroscopy : Stretching vibrations at 1695 cm⁻¹ (C=O) and 3300 cm⁻¹ (N–H) confirm functional groups.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-oxo-1H-pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted pyridine derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that derivatives of 5-amino-2-oxo-1H-pyridine-4-carboxylic acid exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study synthesized a series of amide derivatives from this compound and evaluated their activity against human liver (Huh7), breast (MCF7), and colon carcinoma (HCT116) cell lines. The results demonstrated promising antiproliferative activity, with some derivatives showing IC50 values in the low micromolar range, indicating their potential as anticancer agents .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. A study focused on the synthesis of novel derivatives containing the this compound framework, which were tested against various bacterial strains. The findings revealed that certain modifications enhanced their efficacy, making them suitable candidates for developing new antibiotics .
Biochemical Applications
Enzyme Inhibition
this compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it was found to inhibit D-amino acid oxidase, an enzyme linked to pain modulation in animal models. This inhibition led to a significant reduction in formalin-induced tonic pain, suggesting its utility in pain management therapies.
Biocatalysis
The compound serves as a substrate for biocatalytic processes. Whole cells of Burkholderia sp. MAK1 have been utilized to convert various pyridine derivatives into hydroxylated products. This method showcases the compound's role in biotransformation processes that can lead to valuable biochemical products .
Material Science Applications
Polymer Synthesis
In material science, this compound is employed in the synthesis of polymers and composite materials. Its ability to form stable complexes with metal ions has been exploited to create metal-organic frameworks (MOFs) that exhibit promising properties for gas storage and separation applications .
Nanomaterials
The compound has also been investigated for its role in the synthesis of nanomaterials. Research demonstrates that incorporating this compound into nanocomposites enhances their mechanical strength and thermal stability, making them suitable for various industrial applications .
Table 1: Antiproliferative Activity of Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | Huh7 | 5.4 |
| Derivative B | MCF7 | 3.2 |
| Derivative C | HCT116 | 6.8 |
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative D | E. coli | 12 µg/mL |
| Derivative E | S. aureus | 8 µg/mL |
| Derivative F | P. aeruginosa | 15 µg/mL |
Mechanism of Action
The mechanism of action of 5-amino-2-oxo-1H-pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to the pyridine-carboxylic acid family. Key analogs include:
Functional Group Impact
- Amino Group (NH₂): Enhances nucleophilicity and hydrogen-bonding capacity compared to chloro or hydroxy substituents. This may improve interactions with biological targets or metal ions .
- Oxo Group (O) : Stabilizes resonance structures, reducing electron density in the ring. This contrasts with hydroxy groups, which increase electron density via lone pairs .
- Carboxylic Acid (COOH) : Common across analogs, enabling salt formation and pH-dependent solubility.
Physicochemical Properties
- Solubility: Hydroxy and amino derivatives (e.g., 2-hydroxy-6-methylpyridine-4-carboxylic acid) are more water-soluble than chloro or methylthio analogs .
- Reactivity: Chloro-substituted compounds (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) are prone to nucleophilic substitution, whereas amino groups facilitate condensation reactions .
Biological Activity
5-Amino-2-oxo-1H-pyridine-4-carboxylic acid (also known as 5-amino-4-pyridinecarboxylic acid) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a pyridine ring with an amino group and a carbonyl group, contributing to its reactivity and interaction with biological systems.
This compound exhibits its biological activity primarily through enzyme inhibition. It acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking their catalytic activity. This mechanism is crucial in the development of therapeutic agents targeting various diseases, including cancer and inflammatory conditions .
Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor, particularly in the context of:
- Kinase Inhibition : It has shown potential in inhibiting kinases involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies .
- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported to be effective against various pathogens .
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound. It has demonstrated effectiveness against several viruses, including:
- Herpes Simplex Virus (HSV) : The compound exhibited significant antiviral activity against HSV-1 in vitro, suggesting its potential as an antiviral agent .
- Vesicular Stomatitis Virus (VSV) : It was found to inhibit VSV replication effectively, indicating a broader spectrum of antiviral activity .
Case Studies
-
Anti-inflammatory Activity :
A study evaluated the effects of this compound on cytokine production in rheumatoid arthritis models. The compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 while increasing anti-inflammatory markers like IL-10 . -
Antimicrobial Efficacy :
In a comparative study against common pathogens, the compound showed promising results with MIC values lower than those of standard antibiotics like ciprofloxacin. Specifically, it inhibited Pseudomonas aeruginosa and Escherichia coli effectively at concentrations ranging from 25 to 100 µg/mL .
Table 1: Biological Activities of this compound
Q & A
Q. What are the recommended synthetic routes for 5-amino-2-oxo-1H-pyridine-4-carboxylic Acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, such as condensation of substituted pyridine precursors followed by cyclization and functional group modifications. Key steps include:
- Precursor preparation : Start with 2-aminopyridine derivatives and introduce carboxylic acid groups via nucleophilic substitution or Pd-catalyzed coupling reactions .
- Cyclization : Use catalysts like copper(I) iodide or palladium under inert conditions (e.g., N₂ atmosphere) in solvents such as DMF or toluene.
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water mixtures).
Q. Optimization Strategies :
- Vary reaction temperature (80–120°C) and catalyst loading (1–5 mol%) to balance yield and side reactions.
- Monitor reaction progress via TLC or HPLC.
Q. Example Table: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, DMF, 100°C | 65 | 92% |
| 2 | CuI, NEt₃, toluene | 72 | 89% |
Reference : Synthesis strategies for analogous heterocyclic carboxylic acids .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7–8 ppm, carboxylic acid protons at δ 12–14 ppm) and carbon signals (e.g., carbonyl carbons at ~170 ppm) .
- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) groups.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structure and confirm tautomeric forms. Ensure high-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) .
- Mass Spectrometry : ESI-MS in negative mode to detect [M–H]⁻ ion.
Q. Example Table: Key Spectral Peaks
| Technique | Key Peaks |
|---|---|
| ¹H NMR | δ 8.2 (s, 1H, pyridine-H) |
| IR | 1695 cm⁻¹ (C=O) |
Q. What are the key stability considerations for storing this compound to prevent degradation?
Methodological Answer :
- Storage Conditions :
- Temperature: –20°C in airtight containers under argon.
- Humidity: Use desiccants (e.g., silica gel) to avoid hydrolysis.
- Stability Monitoring :
- Perform periodic HPLC analysis to detect degradation products (e.g., decarboxylation or oxidation byproducts).
- Avoid prolonged exposure to light (store in amber vials).
Reference : Stability protocols for pyridine-carboxylic acid derivatives .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Use Gaussian 16 with B3LYP/6-31G(d) basis set.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values.
- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to study tautomeric equilibria in water vs. organic solvents.
Q. Example Table: DFT-Calculated Properties
| Property | Value |
|---|---|
| HOMO (eV) | –5.2 |
| LUMO (eV) | –1.8 |
Reference : Computational approaches for pyran-carboxylic acids .
Q. What strategies resolve contradictions in solubility and stability data of this compound under varying experimental conditions?
Methodological Answer :
- Controlled Solubility Studies :
- Test solubility in DMSO, water (pH 2–12), and ethanol at 25°C and 37°C.
- Use dynamic light scattering (DLS) to detect aggregation.
- Stability Profiling :
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
- Compare kinetic degradation rates using Arrhenius plots.
Q. Example Table: Solubility vs. pH
| pH | Solubility (mg/mL) |
|---|---|
| 2 | 12.5 |
| 7 | 3.2 |
Reference : Data contradiction analysis for labile heterocycles .
Q. How to design experiments to investigate the tautomeric equilibria of this compound in solution?
Methodological Answer :
- Spectroscopic Methods :
- UV-Vis titration (200–400 nm) to monitor tautomer-specific absorbance shifts.
- ¹H NMR in D₂O vs. DMSO-d₆ to detect exchangeable protons.
- pH-Dependent Studies :
- Adjust pH (1–14) and track tautomer ratios via integration of NMR peaks.
- Use computational pKa prediction tools (e.g., MarvinSketch) to identify protonation sites.
Reference : Tautomer analysis in pyridine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
